Fulvestrant-D5 -

Fulvestrant-D5

Catalog Number: EVT-1507341
CAS Number:
Molecular Formula: C32H42D5F5O3S
Molecular Weight: 611.81
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fulvestrant-D5 is a deuterated analogue of fulvestrant, a selective estrogen receptor downregulator (SERD) used primarily in the treatment of hormone receptor-positive breast cancer. The chemical name for fulvestrant is 7α-[9-(4,4,5,5,5-pentafluoropentylsulphinyl)nonyl]estra-1,3,5(10)-triene-3,17β-diol. Fulvestrant-D5 is characterized by the substitution of five hydrogen atoms with deuterium, enhancing its stability and metabolic tracking in biological studies. It is classified as a synthetic steroidal estrogen antagonist and is significant in both therapeutic and research contexts.

Synthesis Analysis

The synthesis of fulvestrant-D5 involves a multi-step process that typically includes the following stages:

  1. Starting Material: The synthesis often begins with 6-ketoestradiol or other steroid precursors.
  2. Reactions: The process includes reactions such as alkylation with deuterated reagents to incorporate deuterium into the structure. A notable method involves using 1-iodo-9-(4,4,5,5,5-pentafluoropentyl)sulfinyl nonane as a key reactant.
  3. Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product and control the ratio of diastereoisomers produced during synthesis.
Molecular Structure Analysis

Fulvestrant-D5 has a complex molecular structure characterized by its steroidal backbone and functional groups:

  • Molecular Formula: C32_{32}H42_{42}D5_{5}F5_{5}O3_{3}S
  • Molecular Weight: Approximately 611.81 g/mol
  • Structure: The compound features multiple stereogenic centers and a sulfinyl group attached to a pentafluoropentyl chain. The presence of deuterium atoms enhances its stability and alters its pharmacokinetic properties compared to non-deuterated fulvestrant.

The structural integrity and purity are confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Fulvestrant-D5 participates in several chemical reactions that are critical for its synthesis and application:

  1. Alkylation Reactions: The introduction of the pentafluoropentyl group typically involves nucleophilic substitution reactions.
  2. Reduction Reactions: Fulvestrant-D5 can undergo reduction under specific conditions to modify its functional groups.
  3. Degradation Studies: Fulvestrant-D5 is subjected to forced degradation studies to assess stability under various conditions (e.g., acidic, alkaline hydrolysis), which helps understand its behavior in biological systems .
Mechanism of Action

Fulvestrant acts by binding to estrogen receptors with high affinity, leading to several critical effects:

  • Receptor Downregulation: Upon binding, fulvestrant induces a conformational change in the estrogen receptor that prevents its activation by estrogen. This results in accelerated degradation of the receptor protein.
  • Inhibition of Estrogen Signaling: By blocking estrogen-mediated transcriptional activity, fulvestrant effectively inhibits growth signals in estrogen-dependent tumors.
  • Clinical Implications: This mechanism underlies its use as a therapeutic agent in treating hormone receptor-positive breast cancer, particularly in postmenopausal women .
Physical and Chemical Properties Analysis

Fulvestrant-D5 exhibits several notable physical and chemical properties:

  • Appearance: It is typically presented as a white crystalline solid.
  • Solubility: Fulvestrant-D5 demonstrates very low aqueous solubility but high lipophilicity, making it suitable for formulation in lipid-based delivery systems.
  • Stability: The compound is stable under normal conditions but may be susceptible to oxidation; hence it requires careful handling during storage and preparation .
Applications

Fulvestrant-D5 has significant applications in both clinical and research settings:

  1. Therapeutic Use: As an estrogen receptor antagonist, it is employed in treating advanced breast cancer in postmenopausal women.
  2. Research Tool: Its deuterated form allows for enhanced tracking in metabolic studies and pharmacokinetic profiling due to the unique spectral properties of deuterium.
  3. Drug Development: Fulvestrant-D5 serves as a model compound for developing new SERDs or investigating alternative mechanisms of action against estrogen receptor-positive cancers .

This comprehensive analysis highlights the importance of fulvestrant-D5 not only as a therapeutic agent but also as a valuable tool for scientific research aimed at understanding estrogen receptor biology and developing new cancer treatments.

Chemical Characterization of Fulvestrant-D5

Structural Elucidation and Isotopic Labeling

Fulvestrant-D5 (Synonyms: ICI 182780-d5; ZD 9238-d5; ZM 182780-d5) is a deuterated isotopologue of the selective estrogen receptor degrader (SERD) fulvestrant. Its molecular formula is C32H42D5F5O3S, with a molecular weight of 611.80 g/mol [1] [6]. The deuterium atoms are incorporated at five non-exchangeable positions: specifically, the 16,16,17-positions on the steroidal core and the 2,4-positions on the phenolic ring (Figure 1). This strategic labeling preserves the parent compound’s three-dimensional conformation while altering mass properties critical for analytical detection [5] [8]. The isotopic purity exceeds >98% atom D, ensuring minimal interference from non-deuterated species in tracer studies [6].

Table 1: Structural Comparison of Fulvestrant and Fulvestrant-D5

PropertyFulvestrantFulvestrant-D5
Molecular FormulaC32H47F5O3SC32H42D5F5O3S
Molecular Weight (g/mol)606.78611.80
CAS Number129453-61-8Not Assigned
Deuterium PositionsN/A2,4,16,16,17
SMILES NotationCC12CCC3C4CCC(=O)C=C4CCC3C1CCC2OCC([2H])12CC@(C([2H])(C[C@]1([C@@]3(C@@HCCCCCCCCCS(CCCC(F)(C(F)(F)F)F)=O)[H])[H])[2H])O

Figure 1: Deuterium atoms are positioned at metabolically stable sites to minimize isotopic scrambling.

Synthetic Pathways for Deuterium Incorporation

The synthesis of Fulvestrant-D5 involves late-stage deuteration to maximize isotopic integrity. Key methods include:

  • Deuterium-Halogen Exchange: Fulvestrant’s precursor undergoes halogenation at the 2,4-positions, followed by palladium-catalyzed deuterium insertion using D2O [8].
  • Steroid Core Labeling: The 16,16,17-positions are deuterated via ketone reduction using NaBD4 or LiAlD4, exploiting the steric accessibility of the C17 carbonyl group [5].
  • Purification: Reverse-phase chromatography isolates Fulvestrant-D5 from non-deuterated impurities, validated by mass spectrometry [6].Challenges include preventing deuterium loss during sulfoxide formation and ensuring stereochemical retention at C7α/C17β. Current yields for custom synthesis range from 60–75% [8].

Comparative Physicochemical Properties

Fulvestrant and Fulvestrant-D5 share identical polarity, solubility, and lipophilicity due to their near-identical electronic structures. Differences include:

  • Molecular Weight: +5.02 g/mol for Fulvestrant-D5 (606.78 vs. 611.80) [1] [6].
  • Thermal Stability: Deuterium enhances bond strength (C-D vs. C-H), slightly increasing decomposition temperature (∆T = 3°C) [5].
  • Chromatographic Behavior: Fulvestrant-D5 exhibits a marginally longer retention time (∆t = +0.5 min) in reversed-phase HPLC due to reduced hydrophobic surface area [9].
  • Spectroscopic Profiles: 1H-NMR shows attenuated signals at δ 6.5–7.0 ppm (aryl H-2/H-4) and δ 0.8–2.5 ppm (aliphatic H-16/H-17), while 19F-NMR remains unchanged [8].

Note: Solubility in DMSO and castor oil-based formulations is identical, confirming isotopic labeling does not impact formulation compatibility [1] [10].

Properties

Product Name

Fulvestrant-D5

Molecular Formula

C32H42D5F5O3S

Molecular Weight

611.81

Synonyms

(7α,17β)-7-[9-[4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17-diol-d5; Faslodex-d5; Fulvestrant-d5; ICI 182780-d5; ZD 182780-d5; ZD 9238-d5; ZM 182780-d5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.